molecular formula C16H21N3O B7460297 1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone

1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone

Cat. No. B7460297
M. Wt: 271.36 g/mol
InChI Key: UEXQNCCUVAAAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the benzimidazole family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a reduction in the production of certain chemicals that are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to have antitumor, antibacterial, and antifungal activities. It has also been found to have potential as an anti-inflammatory agent. In addition, this compound has been shown to have a beneficial effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone in lab experiments is that it is a relatively stable compound. It is also readily available and easy to synthesize. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone. One area of research could focus on further elucidating the compound's mechanism of action. Another area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to explore the compound's potential as an anti-inflammatory agent, as well as its potential use in the treatment of cardiovascular diseases.

Synthesis Methods

The synthesis of 1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone involves the reaction of 2-methylbenzimidazole with azepane in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an ethanone group. The synthesis of this compound has been optimized over the years, and several different methods have been developed for its preparation.

Scientific Research Applications

1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone has been extensively studied in the field of medicinal chemistry. It has been found to exhibit a range of interesting biochemical and physiological effects, which make it a promising candidate for the development of new drugs. This compound has been found to have antitumor, antibacterial, and antifungal activities. It has also been shown to have potential as an anti-inflammatory agent.

properties

IUPAC Name

1-(azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-13-17-14-8-4-5-9-15(14)19(13)12-16(20)18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXQNCCUVAAAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone

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